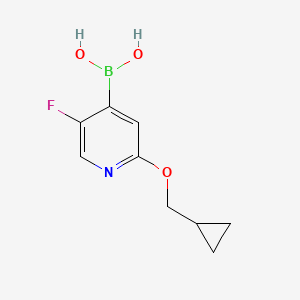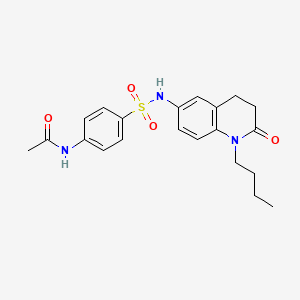
N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide” is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs . The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
- Research on structurally related compounds includes the investigation of the structural aspects of amide-containing isoquinoline derivatives, revealing their potential to form gels and crystalline solids upon interaction with different acids. This behavior indicates the versatile chemical properties these compounds can exhibit, which could be pivotal in drug formulation and delivery systems (Karmakar et al., 2007).
Synthesis and Characterization
- Innovative synthetic methods have been developed for the creation of polyhydroquinoline derivatives, showcasing the utility of novel catalysts in promoting efficient, solvent-free synthesis reactions. Such advancements in synthetic chemistry could lead to the discovery of new therapeutic agents with improved safety and efficacy profiles (Goli-Jolodar et al., 2016).
Potential Biological Activities
- Several studies focus on the synthesis of compounds with potential biological activities, including antimicrobial and anticancer properties. For instance, novel sulfonamide derivatives have been synthesized, displaying cytotoxic activity against specific cancer cell lines. This highlights the therapeutic potential of such compounds in oncology (Ghorab et al., 2015).
- Additionally, the design and synthesis of quinazolinyl acetamides have been explored for their analgesic and anti-inflammatory activities. These compounds have shown promising results in preclinical models, indicating their potential use in pain management and inflammation control (Alagarsamy et al., 2015).
Antimicrobial and Anticancer Research
- The development of new compounds with antimicrobial and anticancer activities remains a significant area of research. Novel quinazoline and dihydroquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against a range of human cancer cell lines, underscoring the importance of chemical synthesis in the development of new cancer therapies (Chen et al., 2013).
Wirkmechanismus
Target of Action
It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s possible that this compound may also interact with PDE3A or related enzymes.
Mode of Action
As an impurity of Cilostazol , it might share some of its properties. Cilostazol inhibits PDE3A, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE3A, Cilostazol increases cAMP levels, leading to various downstream effects .
Biochemical Pathways
Increased cAMP levels can lead to vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation .
Result of Action
If it acts similarly to Cilostazol, it could lead to vasodilation, antithrombotic effects, and cardioprotective effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-4-13-24-20-11-8-18(14-16(20)5-12-21(24)26)23-29(27,28)19-9-6-17(7-10-19)22-15(2)25/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIFSUSYCGSRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

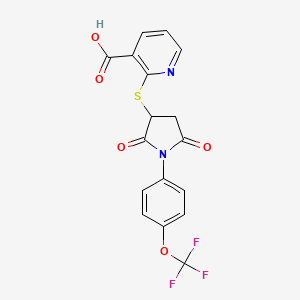
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)
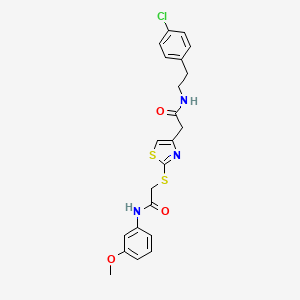
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)
![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)
![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)
![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)
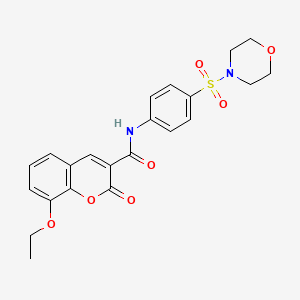

![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)
